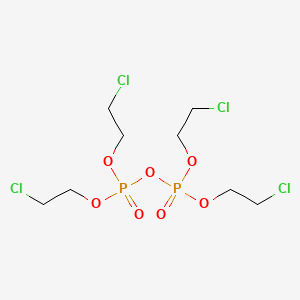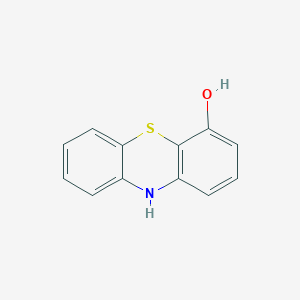
10H-Phenothiazin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazin-4-ol: is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The structure of this compound consists of a tricyclic ring system with sulfur and nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Smiles Rearrangement: One common method for synthesizing 10H-Phenothiazin-4-ol involves the Smiles rearrangement.
Ribofuranosylation: Another method involves the treatment of phenothiazines with β-D-ribofuranosyl-1-acetate-2,3,5-tribenzoate to produce ribofuranosides.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 10H-Phenothiazin-4-ol can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction reactions can convert phenothiazines to their corresponding reduced forms using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Sulfone Derivatives: Formed through oxidation reactions.
Reduced Phenothiazines: Obtained via reduction reactions.
Halogenated Phenothiazines: Produced through electrophilic substitution reactions.
Scientific Research Applications
Chemistry: 10H-Phenothiazin-4-ol and its derivatives are used as building blocks in the synthesis of various organic compounds. Their unique electronic properties make them valuable in the development of optoelectronic materials .
Biology: Phenothiazines have been studied for their antimicrobial properties. They exhibit activity against a range of bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Medicine: Phenothiazine derivatives are known for their antipsychotic and anti-inflammatory properties. They have been used in the treatment of psychiatric disorders and as anti-inflammatory agents .
Industry: In the industrial sector, phenothiazines are used as dyes and pigments due to their vibrant colors and stability. They are also employed in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 10H-Phenothiazin-4-ol involves its interaction with various molecular targets and pathways. Phenothiazines are known to affect neurotransmitter systems, particularly dopamine and serotonin receptors, which contribute to their antipsychotic effects . Additionally, they can inhibit the activity of certain enzymes and disrupt cellular processes, leading to their antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Thioridazine: Another phenothiazine derivative used in the treatment of psychiatric disorders.
Uniqueness: 10H-Phenothiazin-4-ol stands out due to its specific structural features and the presence of a hydroxyl group at the 4-position. This modification can influence its chemical reactivity and biological activity, making it a unique compound within the phenothiazine family.
Properties
CAS No. |
51997-47-8 |
|---|---|
Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
10H-phenothiazin-4-ol |
InChI |
InChI=1S/C12H9NOS/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13-9/h1-7,13-14H |
InChI Key |
HFHNACCABZXLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


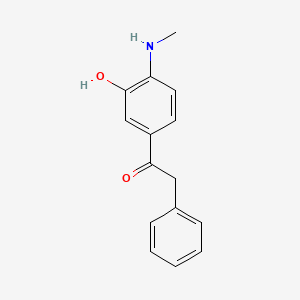
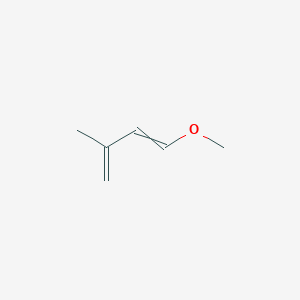
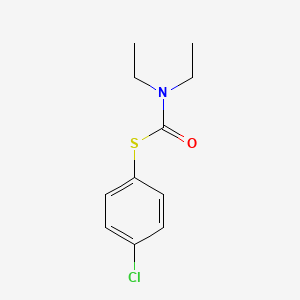
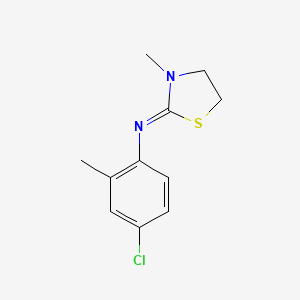
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
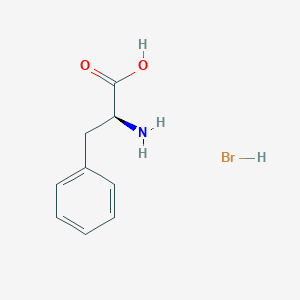
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
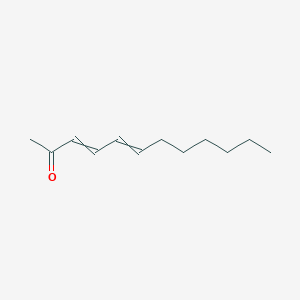
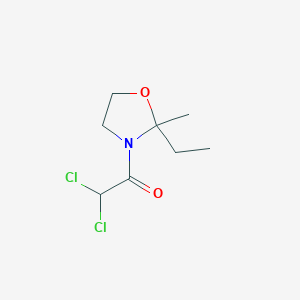
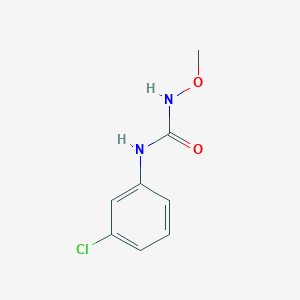
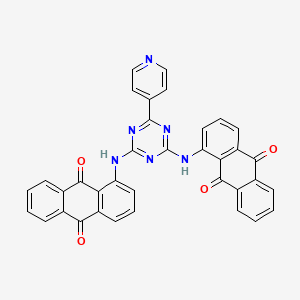
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
